molecular formula C17H15N5O2S B10874432 N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide CAS No. 332158-01-7

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B10874432
CAS No.: 332158-01-7
M. Wt: 353.4 g/mol
InChI Key: MCUFGUXPXGPLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that features a combination of aromatic, triazole, and thioacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioacetamide Formation: The triazole derivative is then reacted with a thioacetamide precursor, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Acetylation: The final step involves the acetylation of the phenyl ring, which can be done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and control.

    Catalyst Optimization: Using more effective catalysts to speed up the reactions.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, potentially reducing the acetyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biochemistry: The compound can serve as a probe to study biochemical pathways and interactions.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide depends on its specific application:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound could interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: It might affect biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide: shares similarities with other triazole and thioacetamide derivatives, such as:

Uniqueness

    Structural Complexity: The combination of triazole, pyridine, and thioacetamide groups in a single molecule is relatively unique, providing a versatile scaffold for further modification.

    Its diverse functional groups make it suitable for a wide range of applications, from drug design to materials science.

This detailed overview highlights the significance and versatility of this compound in various scientific fields

Properties

CAS No.

332158-01-7

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N5O2S/c1-11(23)12-4-6-14(7-5-12)19-15(24)10-25-17-20-16(21-22-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

MCUFGUXPXGPLMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3

solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.